molecular formula C10H16Br2O2 B3370279 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane CAS No. 3514-74-7

6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane

Cat. No.: B3370279
CAS No.: 3514-74-7
M. Wt: 328.04 g/mol
InChI Key: OQCIVOUQHXUSEL-UHFFFAOYSA-N
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Description

6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane is a chemical compound with the molecular formula C10H16Br2O2 and a molecular weight of 328.04 g/mol . It is characterized by its unique spirocyclic structure, which includes two bromine atoms and a dioxaspiro moiety. This compound is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,4-dioxaspiro[4.7]dodecane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 1,4-dioxaspiro[4.7]dodecane by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can be performed using oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

    Substitution: Products with substituted functional groups (e.g., amines, ethers).

    Reduction: 1,4-Dioxaspiro[4.7]dodecane.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane is unique due to its dual bromine atoms and spirocyclic structure, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

6,12-dibromo-1,4-dioxaspiro[4.7]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2O2/c11-8-4-2-1-3-5-9(12)10(8)13-6-7-14-10/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCIVOUQHXUSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C2(C(CC1)Br)OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956588
Record name 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3514-74-7
Record name NSC147460
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane
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Reactant of Route 6
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